molecular formula C10H12F2N2 B1420391 1-(2,6-Difluorophenyl)pyrrolidin-3-amine CAS No. 1096336-44-5

1-(2,6-Difluorophenyl)pyrrolidin-3-amine

Cat. No.: B1420391
CAS No.: 1096336-44-5
M. Wt: 198.21 g/mol
InChI Key: RTKNZDWPFZWBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)pyrrolidin-3-amine is an organic compound with the molecular formula C10H12F2N2 and a molecular weight of 198.21 g/mol . This compound features a pyrrolidine ring substituted with a 2,6-difluorophenyl group and an amine group at the 3-position. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

1-(2,6-Difluorophenyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine typically involves the following steps:

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)pyrrolidin-3-amine can be compared with other similar compounds:

Properties

IUPAC Name

1-(2,6-difluorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-8-2-1-3-9(12)10(8)14-5-4-7(13)6-14/h1-3,7H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKNZDWPFZWBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Reactant of Route 4
Reactant of Route 4
1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Reactant of Route 5
Reactant of Route 5
1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Reactant of Route 6
Reactant of Route 6
1-(2,6-Difluorophenyl)pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.